6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOUCVLXACDKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ultrasound-Assisted Cyclocondensation
A modern approach adapts the ultrasound-assisted synthesis of imidazo[1,2-a]pyridines reported by Vieira et al.. By reacting 2-amino-5-bromopyridine with 2-bromo-4'-chloroacetophenone under ultrasonic irradiation (40 kHz, 60°C), the imidazo ring forms in 15–30 minutes. The reaction employs PEG-400 as a green solvent and CuSO₄/KI as a catalytic system, achieving yields up to 85–90% .
Mechanistic Insights :
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The amino group of 2-amino-5-bromopyridine nucleophilically attacks the carbonyl carbon of 2-bromo-4'-chloroacetophenone.
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Subsequent cyclization eliminates HBr, forming the imidazo[1,2-a]pyridine scaffold with inherent bromine (C6) and 4-chlorophenyl (C2) groups.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | PEG-400 | 90% vs. 54% (EtOH) |
| Catalyst | CuSO₄/KI (1:2 mol%) | 85% vs. 40% (no catalyst) |
| Temperature | 60°C | 90% vs. 70% (25°C) |
This method reduces reaction times from hours to minutes and avoids toxic solvents, aligning with green chemistry principles.
Sequential Functionalization of the Imidazo Core
Bromination Followed by Suzuki Coupling
An alternative route involves synthesizing 2-phenylimidazo[1,2-a]pyridine first, followed by regioselective bromination at C6. However, direct bromination of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine using NBS (N-bromosuccinimide) in DMF yields <30% due to competing side reactions.
Superior Approach :
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Core Synthesis : Prepare 6-bromoimidazo[1,2-a]pyridine via the method in CN103788092A, reacting 2-amino-5-bromopyridine with 40% chloroacetaldehyde aqueous solution at 50°C for 5 hours (yield: 72%).
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C2 Arylation : Perform Suzuki-Miyaura coupling using 4-chlorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (3:1) at 80°C.
Yield Comparison :
| Step | Conditions | Yield |
|---|---|---|
| Brominated Core | 50°C, 5 h (EtOH/NaHCO₃) | 72% |
| Suzuki Coupling | 80°C, 12 h (Pd catalyst) | 68% |
While feasible, this two-step method accumulates yield losses (~49% overall), making the one-pot ultrasound method preferable for scalability.
Solvent and Base Effects on Reaction Efficiency
Data from CN103788092A highlights critical solvent and base dependencies:
Solvent Screening :
| Solvent | Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | NaHCO₃ | 5 | 72.0 | 98.5 |
| Methanol | NaOH | 12 | 35.2 | 95.2 |
| Water | None | 20 | 33.4 | 89.7 |
Ethanol with NaHCO₃ emerges as optimal, stabilizing intermediates and minimizing side reactions. Water, despite being green, drastically reduces yield due to poor solubility.
Base Selection :
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NaHCO₃ : Mild base prevents decomposition of acid-sensitive intermediates.
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NaOH : Strongly basic conditions promote hydrolysis of the imidazo ring, explaining lower yields.
Industrial vs. Laboratory-Scale Considerations
Industrial Feasibility of Ultrasound Method
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antiviral, antibacterial, and anticancer properties.
Biological Studies: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to exert its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
6-Chloro-2-phenylimidazo[1,2-a]pyridine (CAS: 168837-18-1)
- Structure : Chlorine at position 6, phenyl at position 2.
- Properties : Reduced molecular weight (MW: 229.67) compared to the bromo analog. The chloro group offers less reactivity in cross-coupling reactions, limiting its utility in Suzuki-Miyaura couplings.
- Applications : Primarily explored in early-stage antileishmanial drug development .
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- Structure : Bromine at position 6, 3,4-dichlorophenyl at position 2.
- Synthesis : Microwave irradiation enhances reaction efficiency (yield >80%) compared to traditional heating .
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine (CAS: 838-32-4)
Functional Group Modifications
6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine (CAS: 727977-41-5)
- Structure : Piperazinylmethyl group at position 3.
- Properties : Increased molecular weight (MW: 389.3) and hydrogen bond acceptor count (4 vs. 2 in the parent compound). The piperazine moiety enhances aqueous solubility (LogP: 3.4) and pharmacokinetic profiles, making it a candidate for CNS-targeting therapeutics .
3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- Structure : Triazole-linked 4-chlorobenzyl group at position 3.
- Applications : Demonstrates high affinity for the constitutive androstane receptor (CAR) in vitro (EC50 < 100 nM), highlighting the role of triazole substituents in modulating receptor binding .
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 1135282-92-6)
Pharmacologically Active Derivatives
6-Chloro-8-[(4-chlorophenyl)sulfonyl]-3-nitroimidazo[1,2-a]pyridine
- Structure : Nitro and sulfonyl groups at positions 3 and 6.
- Applications : Shows potent antileishmanial activity (IC50 < 1 µM) but poor aqueous solubility, prompting prodrug strategies .
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine (CAS: 355398-03-7)
Key Findings and Implications
- Halogen Effects : Bromine at position 6 enhances reactivity in cross-coupling reactions compared to chlorine, enabling diverse derivatization .
- Substituent Positioning : Electron-withdrawing groups (e.g., CF3, nitro) at position 2 improve metabolic stability but may reduce solubility .
- Synthetic Advances : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and increases yields for brominated analogs .
Biological Activity
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of pharmacological properties. These compounds have shown potential as:
- Antiviral agents
- Antibacterial agents
- Antiparasitic agents
- Anti-inflammatory agents
- Anxiolytic and sedative drugs
The structure of these compounds allows for interaction with various biological targets, making them versatile candidates for drug development.
Anticholinesterase Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticholinesterase activity. For instance, studies have shown that compounds within this class can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurotransmission. The compound this compound has been evaluated for its inhibitory effects on these enzymes.
- IC50 Values : The compound demonstrated an IC50 value of approximately 79 µM against AChE and a more potent inhibition against BChE with an IC50 value of 65 µM in certain derivatives .
Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-a]pyridine derivatives have also been explored. In vitro studies have indicated that these compounds can exhibit activity against various bacterial strains.
- Example Study : A recent study evaluated the antibacterial activity of several imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications in the molecular structure can lead to enhanced potency and selectivity.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Bromine at C6 | Enhances AChE inhibition | |
| Chlorine at C4 | Improves binding affinity to target enzymes | |
| Phenyl side chain | Increases antibacterial potency |
Case Study 1: Cholinesterase Inhibition
In a study focused on cholinesterase inhibition, various imidazo[1,2-a]pyridine derivatives were synthesized and tested. The compound with a chlorophenyl substituent exhibited notable selectivity towards BChE over AChE, suggesting potential therapeutic applications in treating conditions like Alzheimer’s disease where cholinergic dysfunction is prevalent .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria. The results indicated that certain modifications led to improved activity against multidrug-resistant strains, highlighting the potential for these compounds in developing new antibiotics .
Q & A
Q. What challenges arise in purifying this compound?
- Answer:
- Column chromatography : Use silica gel with hexane/EtOAc (3:1) to separate brominated byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC) but may require slow cooling to avoid oiling out .
- HPLC prep-scale : Reverse-phase C18 columns with acetonitrile gradients resolve closely eluting impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
